molecular formula C13H17ClFNO B8130205 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B8130205
M. Wt: 257.73 g/mol
InChI Key: LBWVTJHLGQBUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with a complex structure that includes an ethoxy group, a fluorine atom, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-ethoxy-2-fluoroaniline, which is then subjected to a series of reactions to introduce the tetrahydropyridine ring. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-fluoroaniline hydrochloride
  • 4-Ethoxy-2-fluorophenylamine hydrochloride

Uniqueness

Compared to similar compounds, 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

4-(4-ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c1-2-16-11-3-4-12(13(14)9-11)10-5-7-15-8-6-10;/h3-5,9,15H,2,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWVTJHLGQBUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CCNCC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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